Ethyl N-(mesitylsulfonyl)oxyacetimidate
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Overview
Description
Preparation Methods
The synthesis of Ethyl N-(mesitylsulfonyl)oxyacetimidate typically involves the reaction of mesitylenesulfonyl chloride with ethyl acetohydroxamate . The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is usually obtained as a solid with a melting point of 54-56°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
Ethyl N-(mesitylsulfonyl)oxyacetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxamic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl N-(mesitylsulfonyl)oxyacetimidate has several scientific research applications:
Chemistry: It is used in the synthesis of liquid-crystalline methanofullerodendrimers.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl N-(mesitylsulfonyl)oxyacetimidate involves its conversion to O-mesitylenesulfonylhydroxylamine, which acts as a powerful aminating reagent . This reagent can introduce amino groups into various substrates, facilitating the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being aminated.
Comparison with Similar Compounds
Ethyl N-(mesitylsulfonyl)oxyacetimidate can be compared with other similar compounds such as:
Ethyl acetohydroxamate: A simpler hydroxamic acid derivative used in various chemical syntheses.
O-mesitylenesulfonylhydroxylamine: The aminating reagent derived from this compound.
Hydroxylamine-O-sulfonic acid: Another aminating reagent with different reactivity and applications. The uniqueness of this compound lies in its ability to serve as a stable precursor to O-mesitylenesulfonylhydroxylamine, making it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl (1Z)-N-(2,4,6-trimethylphenyl)sulfonyloxyethanimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-6-17-12(5)14-18-19(15,16)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCBSWBQAXTILK-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N\OS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38202-27-6 |
Source
|
Record name | Ethyl O-methylsulphonylacetohydroxamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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